Enhanced Hepatocarcinogenic Potency Relative to Non-Fluorinated Parent DAB
In a controlled rat feeding study, Miller et al. (1953) classified 2′,5′-difluoro-4-dimethylaminoazobenzene (the target compound) as a more active liver carcinogen than non-fluorinated 4-dimethylaminoazobenzene (DAB), along with several other fluoro-substituted derivatives [1]. The study employed a standardised protocol in which male rats were fed diets containing the test dyes, and liver tumor incidence and multiplicity were assessed at necropsy. The parent DAB served as the baseline comparator, and all fluoro-substituted compounds (except the 2- and 4′-fluoro derivatives tested earlier) were explicitly reported to surpass DAB in activity.
| Evidence Dimension | Hepatocarcinogenic activity (qualitative rank) |
|---|---|
| Target Compound Data | ‘More active liver carcinogen than the parent dye’ (2′,5′-difluoro-DAB) |
| Comparator Or Baseline | 4-Dimethylaminoazobenzene (DAB, CAS 60-11-7) – baseline activity |
| Quantified Difference | Enhanced activity; exact tumor incidence percentages not publicly abstracted, but directionality confirmed by authors. |
| Conditions | Rat (male, strain not specified in abstract), dietary administration, liver tumor endpoint |
Why This Matters
For laboratories requiring a reference hepatocarcinogen with greater potency than the classical DAB, the 2′,5′-difluoro derivative provides a more rapid and robust positive control, reducing experiment duration and animal usage.
- [1] Miller, J. A.; Miller, E. C.; Finger, G. C. On the Enhancement of the Carcinogenicity of 4-Dimethylaminoazobenzene by Fluoro-Substitution. Cancer Res. 1953, 13 (1), 93–97. View Source
